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Application Notes and Protocols for Researchers

Introduction
DDO-2093 dihydrochloride is a potent and selective small molecule inhibitor that targets the

protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat

Domain 5 (WDR5).[1][2][3][4] This interaction is crucial for the proper assembly and catalytic

activity of the MLL1 histone methyltransferase (HMT) complex, which plays a critical role in

regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4).[5][6][7]

Dysregulation of MLL1 activity is a hallmark of certain aggressive forms of acute leukemia,

making the MLL1-WDR5 interaction a compelling therapeutic target.[8][9] DDO-2093 serves as

a valuable chemical probe for elucidating the biological functions of the MLL1 complex and for

exploring the therapeutic potential of targeting this epigenetic regulator. These application

notes provide an overview of DDO-2093's biochemical and cellular activities, along with

detailed protocols for its use in key experimental assays.

Biochemical and Cellular Activity
DDO-2093 disrupts the MLL1-WDR5 interaction with high affinity, leading to the selective

inhibition of the MLL1 complex's catalytic activity.[1][4] This inhibition has been shown to have

significant anti-tumor effects, particularly in leukemia cells harboring MLL translocations.[1][2][3]

The disruption of the MLL1 complex leads to decreased H3K4 methylation at the promoter

regions of MLL1 target genes, such as HOXA9 and MEIS1, which are critical for

leukemogenesis.[5][10][11] Consequently, treatment with inhibitors targeting the MLL1-WDR5
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interaction can induce cell cycle arrest, apoptosis, and myeloid differentiation in MLL-

rearranged leukemia cells.[9][12]

Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for DDO-2093
dihydrochloride and related compounds that target the MLL1-WDR5 interaction.
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Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanism of action and experimental approaches, the following

diagrams have been generated.
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Caption: MLL1 signaling pathway and the inhibitory action of DDO-2093.
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Caption: Experimental workflow for characterizing DDO-2093.

Detailed Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of DDO-
2093 dihydrochloride. These protocols are based on established methodologies for similar

inhibitors and can be adapted as needed.

Protocol 1: In Vitro Histone Methyltransferase (HMT)
Assay
This assay measures the ability of DDO-2093 to inhibit the enzymatic activity of the MLL1

complex.
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Materials:

Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

DDO-2093 dihydrochloride

Histone H3 substrate (e.g., recombinant H3 or H3 peptides)

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

Scintillation cocktail and counter

Procedure:

Prepare a stock solution of DDO-2093 in a suitable solvent (e.g., DMSO).

Prepare serial dilutions of DDO-2093 in the assay buffer.

In a 96-well plate, combine the MLL1 core complex, histone H3 substrate, and varying

concentrations of DDO-2093 or vehicle control.

Initiate the reaction by adding ³H-SAM.

Incubate the plate at 30°C for 1-2 hours.

Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

Transfer the reaction mixture to a filter plate and wash with 10% TCA to remove

unincorporated ³H-SAM.

Add scintillation cocktail to each well and measure the incorporated radioactivity using a

scintillation counter.

Calculate the percentage of inhibition for each DDO-2093 concentration relative to the

vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
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Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of DDO-2093 to its target, WDR5, in a cellular

context.

Materials:

MLL-rearranged leukemia cells (e.g., MV4-11)

DDO-2093 dihydrochloride

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibody against WDR5

Secondary antibody conjugated to HRP

SDS-PAGE and Western blotting reagents

Procedure:

Culture MLL-rearranged leukemia cells to the desired density.

Treat the cells with varying concentrations of DDO-2093 or vehicle control for a specified

time (e.g., 1-2 hours).

Aliquot the cell suspensions into PCR tubes.

Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler,

followed by cooling to 4°C.

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Centrifuge the lysates at high speed to pellet the aggregated proteins.

Collect the supernatant containing the soluble protein fraction.

Determine the protein concentration of each sample.
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Analyze the soluble WDR5 levels by Western blotting using a WDR5-specific antibody.

Quantify the band intensities and plot the fraction of soluble WDR5 as a function of

temperature for each DDO-2093 concentration. A shift in the melting curve to higher

temperatures indicates target engagement.

Protocol 3: Chromatin Immunoprecipitation (ChIP)
Assay
This protocol is for assessing the effect of DDO-2093 on H3K4 methylation at specific gene

promoters.

Materials:

MLL-rearranged leukemia cells

DDO-2093 dihydrochloride

Formaldehyde (for cross-linking)

Glycine (to quench cross-linking)

ChIP lysis buffer, shear buffer, and IP buffer

Antibody against H3K4me3

Protein A/G magnetic beads

Wash buffers

Elution buffer

RNase A and Proteinase K

Reagents for DNA purification and qPCR

Procedure:
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Treat cells with DDO-2093 or vehicle for a specified time (e.g., 24-48 hours).

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

Quench the cross-linking reaction with glycine.

Harvest and lyse the cells.

Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic

digestion.

Pre-clear the chromatin with protein A/G beads.

Incubate the chromatin with an anti-H3K4me3 antibody overnight at 4°C.

Add protein A/G beads to capture the antibody-chromatin complexes.

Wash the beads to remove non-specific binding.

Elute the chromatin from the beads and reverse the cross-links by heating.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the immunoprecipitated DNA.

Quantify the enrichment of specific gene promoters (e.g., HOXA9, MEIS1) using quantitative

PCR (qPCR).

Protocol 4: Gene Expression Analysis
This protocol measures changes in the expression of MLL1 target genes following treatment

with DDO-2093.

Materials:

MLL-rearranged leukemia cells

DDO-2093 dihydrochloride
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RNA extraction kit

cDNA synthesis kit

qPCR primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g.,

GAPDH)

qPCR master mix and instrument

Procedure:

Treat cells with various concentrations of DDO-2093 or vehicle for a specified time (e.g., 48-

72 hours).

Harvest the cells and extract total RNA using a commercial kit.

Assess RNA quality and quantity.

Synthesize cDNA from the extracted RNA.

Perform qPCR using primers for the target genes and a housekeeping gene for

normalization.

Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion
DDO-2093 dihydrochloride is a powerful chemical probe for investigating the biological roles

of the MLL1-WDR5 interaction. The provided application notes and detailed protocols offer a

comprehensive guide for researchers to effectively utilize this compound in their studies,

contributing to a deeper understanding of MLL1-mediated gene regulation and the

development of novel epigenetic therapies for leukemia and other cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10854515?utm_src=pdf-body
https://www.benchchem.com/product/b10854515?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay
Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

8. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC
[pmc.ncbi.nlm.nih.gov]

9. Cellular thermal shift assay for the identification of drug–target interactions in the
Plasmodium falciparum proteome | Springer Nature Experiments
[experiments.springernature.com]

10. mdpi.com [mdpi.com]

11. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from
the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

12. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc -
PMC [pmc.ncbi.nlm.nih.gov]

13. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed
Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. ubiqbio.com [ubiqbio.com]

To cite this document: BenchChem. [DDO-2093 Dihydrochloride: A Potent Chemical Probe
for MLL1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854515#ddo-2093-dihydrochloride-as-a-chemical-
probe-for-mll1]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/figure/Schematic-diagram-of-MLL-structure-A-diagram-of-the-MLL1-protein-NP-0059242-shows_fig6_244481339
https://pmc.ncbi.nlm.nih.gov/articles/PMC2892832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2892832/
https://www.researchgate.net/figure/A-In-vitro-HMT-assay-for-MLL1SET-and-MLL1SET-with-one-two-or-three-components-of-the_fig1_49651965
https://www.researchgate.net/figure/MLL1-and-oncogenic-MLL1-fusion-proteins-a-Illustrations-of-MLL1-and-onco-MLL1-fusion_fig1_350663374
https://www.researchgate.net/figure/Schematic-representation-of-the-mixed-lineage-leukemia-pro-tein-1-MLL1-showing-the_fig1_23294120
https://pmc.ncbi.nlm.nih.gov/articles/PMC3965208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3965208/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5299633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5299633/
https://experiments.springernature.com/articles/10.1038/s41596-020-0310-z
https://experiments.springernature.com/articles/10.1038/s41596-020-0310-z
https://experiments.springernature.com/articles/10.1038/s41596-020-0310-z
https://www.mdpi.com/2072-6694/11/6/837
https://www.ncbi.nlm.nih.gov/books/NBK133428/
https://www.ncbi.nlm.nih.gov/books/NBK133428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9614532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9614532/
https://pubmed.ncbi.nlm.nih.gov/34105966/
https://pubmed.ncbi.nlm.nih.gov/34105966/
https://pubmed.ncbi.nlm.nih.gov/34105966/
https://ubiqbio.com/wp-content/uploads/2021/02/fluorescence_polarization_assay_V1.0.pdf
https://www.benchchem.com/product/b10854515#ddo-2093-dihydrochloride-as-a-chemical-probe-for-mll1
https://www.benchchem.com/product/b10854515#ddo-2093-dihydrochloride-as-a-chemical-probe-for-mll1
https://www.benchchem.com/product/b10854515#ddo-2093-dihydrochloride-as-a-chemical-probe-for-mll1
https://www.benchchem.com/product/b10854515#ddo-2093-dihydrochloride-as-a-chemical-probe-for-mll1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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